molecular formula C11H16BrClN2 B1434314 N1-(4-bromo-2-chlorobenzyl)-N2,N2-dimethylethane-1,2-diamine CAS No. 1566912-74-0

N1-(4-bromo-2-chlorobenzyl)-N2,N2-dimethylethane-1,2-diamine

Cat. No. B1434314
M. Wt: 291.61 g/mol
InChI Key: JVILZFOLCDIEMT-UHFFFAOYSA-N
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Description

The compound “N1-(4-bromo-2-chlorobenzyl)-N2,N2-dimethylethane-1,2-diamine” is a complex organic molecule. It contains a benzyl group (a benzene ring attached to a CH2 group) which is substituted with bromine and chlorine atoms at the 4th and 2nd positions respectively . The benzyl group is attached to an ethane-1,2-diamine moiety, which is a two-carbon chain with an amine (-NH2) group at each end .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, including the formation of the benzyl group, the introduction of the halogen atoms (bromine and chlorine), and the attachment of the ethane-1,2-diamine moiety. The exact synthetic route would depend on the available starting materials and the specific conditions required for each reaction .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the benzyl group with its aromatic ring, the halogen atoms which are electronegative and could influence the electronic distribution in the molecule, and the ethane-1,2-diamine moiety which contains two amine groups that could participate in hydrogen bonding and other intermolecular interactions .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions. The benzyl group, being aromatic, might undergo electrophilic aromatic substitution reactions . The halogen atoms could be replaced in nucleophilic aromatic substitution reactions . The amine groups could participate in reactions such as acid-base reactions, alkylation, acylation, and others .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the halogen atoms and the amine groups could increase its polarity, potentially making it more soluble in polar solvents . The aromatic ring could contribute to its stability and possibly its boiling and melting points .

Scientific Research Applications

Synthesis and Structural Analysis

This compound and its analogs have been extensively studied for their potential in synthesizing novel chemical structures, particularly in the realm of heterocycles and ligands. For instance, the reactions involving N,N'-dimethylethylenediamine with dichlorotetramethyldisilane and related chemicals lead to the formation of six-membered heterocycles, which have been characterized using various spectroscopic methods, including NMR, IR, and mass spectroscopy, alongside X-ray diffraction analysis for structural determination (Knopf et al., 2004).

Catalysis and Complex Formation

The compound has shown significant relevance in catalysis, particularly in the synthesis of metal complexes with potential applications in enantioselective epoxidation. A study demonstrated the creation of tetradentate chiral N(4) ligands, leading to the formation of iron and manganese complexes, by reacting chiral 2-chloromethyloxazolines with N,N'-dimethylethane-1,2-diamine. These complexes have been explored for their catalytic capabilities in enantioselective epoxidation, indicating the compound's utility in developing catalysts for synthetic chemistry (Guillemot et al., 2007).

Environmental and Energy Applications

In the environmental and energy sectors, N1,N2-dimethylethane-1,2-diamine (a similar compound) has been investigated for CO2 capture technology. A study focused on the equilibrium solubility and kinetics of CO2 absorption into aqueous solutions of this diamine, revealing its potential as a new and effective absorbent for CO2 capture. This research highlights the compound's application in addressing climate change by developing more efficient CO2 capture methodologies (Zheng et al., 2020).

Biomedical Applications

In the biomedical field, mixed ligand copper(II) complexes of anthracene-appended Schiff bases, including derivatives of N1,N2-dimethylethane-1,2-diamine, have been synthesized and analyzed for their DNA binding, nuclease activity, and cytotoxicity against cancer cell lines. Such studies provide insight into the compound's role in developing potential therapeutic agents, showcasing its relevance in medicinal chemistry and drug design (Jaividhya et al., 2015).

Safety And Hazards

As with any chemical compound, handling “N1-(4-bromo-2-chlorobenzyl)-N2,N2-dimethylethane-1,2-diamine” would require appropriate safety measures. It’s important to use personal protective equipment and follow safe laboratory practices. Specific safety data would depend on various factors including its reactivity, toxicity, and environmental impact .

properties

IUPAC Name

N-[(4-bromo-2-chlorophenyl)methyl]-N',N'-dimethylethane-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16BrClN2/c1-15(2)6-5-14-8-9-3-4-10(12)7-11(9)13/h3-4,7,14H,5-6,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVILZFOLCDIEMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCNCC1=C(C=C(C=C1)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16BrClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(4-bromo-2-chlorobenzyl)-N2,N2-dimethylethane-1,2-diamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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